Lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound consists of a lithium cation paired with a complex organic anion, which includes a tetrahydropyran ring and a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid typically involves the reaction of 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid with a lithium base. One common method is to dissolve the acid in an appropriate solvent, such as tetrahydrofuran (THF), and then add a lithium reagent, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the lithium salt is complete .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., THF, ethanol), and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylate derivatives, reduction may produce alcohols or amines, and substitution reactions can result in various substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Wirkmechanismus
The mechanism of action of lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The lithium cation can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, lithium ions are known to inhibit glycogen synthase kinase-3 (GSK-3), which plays a role in cell signaling and regulation . Additionally, the pyrazole moiety can interact with biological targets, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar therapeutic applications.
Lithium orotate: Used as a dietary supplement for mood stabilization.
Uniqueness
Lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid is unique due to its complex structure, which includes both a tetrahydropyran ring and a pyrazole moiety.
Eigenschaften
CAS-Nummer |
2913279-81-7 |
---|---|
Molekularformel |
C9H11LiN2O3 |
Molekulargewicht |
202.2 g/mol |
IUPAC-Name |
lithium;2-(oxan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3.Li/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8;/h4-5,8H,1-3,6H2,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
UFUWDVAIFONJLX-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1CCOC(C1)N2C(=CC=N2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.